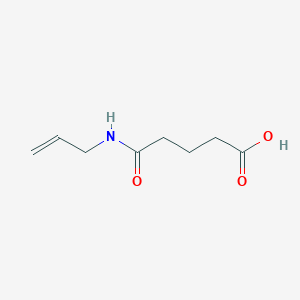

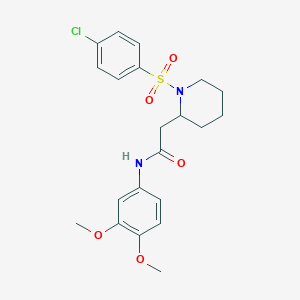

![molecular formula C14H21NO2 B2872830 叔丁基 2-[(2-苯乙基)氨基]乙酸酯 CAS No. 66937-52-8](/img/structure/B2872830.png)

叔丁基 2-[(2-苯乙基)氨基]乙酸酯

描述

Tert-butyl 2-[(2-phenylethyl)amino]acetate is a chemical compound used in scientific research. It has diverse applications due to its unique properties, making it ideal for studying various biological and chemical processes. The IUPAC name for this compound is tert-butyl [(2-phenylethyl)amino]acetate . It has a molecular weight of 235.33 .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-[(2-phenylethyl)amino]acetate is 1S/C14H21NO2/c1-14(2,3)17-13(16)11-15-10-9-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

Tert-butyl 2-[(2-phenylethyl)amino]acetate is a liquid . The storage temperature is 4 degrees Celsius .科学研究应用

1. 分析化学和诊断

叔丁基衍生物,包括叔丁基 2-[(2-苯乙基)氨基]乙酸酯,已用于分析化学。例如,已经开发出使用叔丁基二甲基甲硅烷基衍生物进行毛细管气相色谱分析的方法。该方法对于诊断和监测尿液中酪氨酸和色氨酸代谢产物排泄增加为特征的功能性肿瘤患者很有价值。它适用于芳香族氨基酸的药代动力学研究和诊断以有机酸尿症为特征的先天性代谢错误 (Muskiet 等人,1981)。

2. 有机合成和药物应用

这些化合物已用于合成各种药物。例如,它们参与了 Pd(II) 催化的三氟甲磺酸酯保护的苯乙基和苯丙胺的邻位 C-H 乙酰氧基化,该反应对于合成功能化的吲哚啉衍生物很重要 (Vickers 等人,2010)。此外,在药物化学中很重要的螺环吲哚啉内酯的合成涉及叔丁基衍生物 (Hodges 等人,2004)。

3. 催化和手性药物

叔丁基衍生物在开发用于功能化烯烃不对称氢化的催化剂中也很重要。这对于制造具有氨基酸或仲胺成分的手性药物成分至关重要,突出了它们在生产对映体纯药物中的作用 (Imamoto 等人,2012)。

4. 核磁共振研究和配体结合研究

在核磁共振 (NMR) 研究中,叔丁基衍生物如 O-叔丁基酪氨酸已被用作高分子量系统的 NMR 标记和测量配体结合亲和力。该应用在蛋白质研究和了解复杂的生化相互作用中很重要 (Chen 等人,2015)。

安全和危害

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

tert-butyl 2-(2-phenylethylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)11-15-10-9-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDASFECSQYSVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

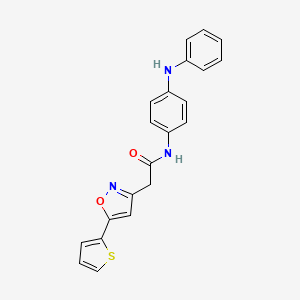

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)

![ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2872748.png)

![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)

![1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene](/img/structure/B2872755.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)

![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)

![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)